Cholestane-3,7,12,25-tetrol, also known as 5β-cholestane-3α,7α,12α,25-tetrol, is a sterol compound derived from cholesterol. It plays a significant role in the biosynthesis of bile acids and is particularly relevant in studies related to metabolic disorders such as cerebrotendinous xanthomatosis. This compound is classified under the category of bile alcohols and is characterized by the presence of multiple hydroxyl groups at specific positions on the cholestane backbone.
Cholestane-3,7,12,25-tetrol is primarily sourced from biological systems where it is involved in the metabolism of cholesterol. It belongs to the broader classification of steroids and is specifically categorized as a bile alcohol due to its structural features and biological functions. The classification can be summarized as follows:
The synthesis of Cholestane-3,7,12,25-tetrol has been achieved through various methods that enhance yield and purity. Notable methods include:
The synthesis typically involves several steps including oxidation and reduction processes that modify the cholesterol backbone into the desired tetrol structure. Techniques such as gas-liquid chromatography and mass spectrometry are employed for product confirmation.
Cholestane-3,7,12,25-tetrol features a steroidal structure characterized by four fused carbon rings and hydroxyl groups at positions 3, 7, 12, and 25 on the cholestane skeleton. The presence of these hydroxyl groups significantly influences its solubility and reactivity.
Cholestane-3,7,12,25-tetrol participates in various chemical reactions typical of steroid compounds:
These reactions are crucial for understanding its metabolic pathways and interactions within biological systems.
Cholestane-3,7,12,25-tetrol is involved in the biosynthesis of bile acids through a series of enzymatic reactions that convert cholesterol into bile acids via intermediates like cholenoic acid. Its mechanism includes:
This pathway is particularly relevant in conditions like cerebrotendinous xanthomatosis where there is a defect in bile acid synthesis .
Relevant analyses often include spectroscopic techniques such as infrared spectroscopy and nuclear magnetic resonance spectroscopy to determine structural integrity and purity.
Cholestane-3,7,12,25-tetrol has several scientific applications:
Cholestane-3,7,12,25-tetrol (5β-cholestane-3α,7α,12α,25-tetrol) is a C27 bile alcohol that serves as a crucial intermediate in alternative pathways of bile acid biosynthesis. This tetra-hydroxylated sterol features a specific stereochemical configuration (5β, 3α, 7α, 12α) essential for its biological activity and metabolic fate. With the molecular formula C₂₇H₄₈O₄ and PubChem CID 5284211, it represents a significant branch point in cholesterol catabolism [1]. Unlike conventional bile acids, bile alcohols like cholestane-3,7,12,25-tetrol are characterized by their neutral polarity and extended hydroxylation patterns, particularly in the sterol side chain. The compound's biological significance extends beyond its role as a metabolic intermediate, as recent research has revealed its function as a signaling molecule in metabolic regulation pathways [6].
Bile alcohols constitute a class of polyhydroxylated sterols derived from cholesterol through enzymatic modifications to both the steroid nucleus and side chain. Cholestane-3,7,12,25-tetrol exemplifies the structural features of this class, possessing hydroxyl groups at positions C-3, C-7, and C-12 on the steroid nucleus, and a fourth hydroxyl at C-25 on the side chain. This specific hydroxylation pattern imparts unique physicochemical properties that distinguish it from conventional bile acids. The stereochemistry is crucial: the 5β-configuration denotes a bent conformation of the A/B ring junction, while all hydroxyl groups are oriented in the α (equatorial) position [3] [8].
Functionally, bile alcohols serve as precursors to bile acids in both standard and alternative biosynthetic pathways. In healthy humans, cholestane-3,7,12,25-tetrol occurs in minimal quantities (approximately 0.9 mg per gram of bile solid or 0.16 μmol/mL gallbladder bile), primarily conjugated as sulfate esters and glucuronides rather than in unconjugated forms [2] [7]. These conjugations dramatically increase water solubility, facilitating excretion. Recent research has revealed that cholestane-3,7,12,25-tetrol and related bile alcohols function as potent agonists for TGR5 (GPBAR1), a G protein-coupled bile acid receptor involved in energy metabolism regulation. Their activation potency depends critically on side chain hydroxylation patterns and nuclear conformation [6].
Table 1: Structural Features and Biological Significance of Cholestane-3,7,12,25-tetrol
Characteristic | Description | Functional Significance |
---|---|---|
Steroid Nucleus | 5β-Cholestane backbone with 3α,7α,12α-trihydroxy configuration | Essential recognition motif for bile acid transporters and modifying enzymes |
Side Chain | 25-hydroxylation | Determines pathway specificity in bile acid biosynthesis; increases TGR5 activation potency |
Stereochemistry | All hydroxyl groups in α-orientation | Optimizes enzyme binding and receptor interaction |
Conjugation | Sulfate esters, glucuronides (e.g., Cholestane-3,7,12,25-tetrol-3-glucuronide) | Enhances aqueous solubility for biliary excretion; HMDB ID: HMDB0010355 [4] |
Receptor Interaction | TGR5 agonist | Modulates cAMP production and energy metabolism pathways |
The identification of cholestane-3,7,12,25-tetrol emerged from pioneering investigations into bile alcohol composition in human biological fluids during the mid-1980s. The compound was first conclusively identified in human gallbladder bile in 1985 through advanced capillary gas-liquid chromatography-mass spectrometry techniques. This analytical breakthrough allowed researchers to distinguish it from structurally similar tetrols such as 5β-cholestane-3α,7α,12α,24-tetrol and 5β-cholestane-3α,7α,12α,26-tetrol by comparison with authentic synthetic standards [2]. This discovery was part of a broader effort that identified at least nineteen distinct bile alcohols in human bile, fundamentally expanding our understanding of cholesterol catabolism.
Synthetic accessibility preceded and facilitated biological identification. In 1976, researchers developed an improved synthetic route to cholestane-3,7,12,25-tetrol from cholic acid precursors, achieving higher yields than previously possible. This method employed strategic hydroxylation and protective group chemistry to establish the crucial 25-hydroxyl group while preserving the stereochemical integrity of the nucleus. Structural confirmation utilized comprehensive spectroscopic analysis, including gas-liquid chromatography, infrared spectroscopy, proton magnetic resonance, and mass spectrometry [8]. These synthetic standards became indispensable for subsequent identification in biological samples and for exploring its metabolic role in health and disease.
The discovery gained clinical significance when researchers recognized cholestane-3,7,12,25-tetrol as a major component in the bile alcohol fraction of patients with cerebrotendinous xanthomatosis (CTX). This rare sterol storage disease revealed the compound's accumulation when the classical 26-hydroxylation pathway was impaired, highlighting its role in an alternative 25-hydroxylation pathway [3]. Subsequent research in 1986 further confirmed the presence of this tetrol and identified novel structural analogs in human bile, solidifying its status as a legitimate intermediate in human bile acid metabolism rather than an aberrant metabolite [7].
Cholestane-3,7,12,25-tetrol occupies a pivotal position in the 25-hydroxylation pathway, an alternative route to primary bile acid synthesis that complements the classical pathway initiated by mitochondrial CYP27A1-mediated 26-hydroxylation. In the classical pathway, cholesterol undergoes sequential modifications beginning with 7α-hydroxylation (CYP7A1), followed by 26-hydroxylation (CYP27A1), ultimately leading to cholic acid via intermediates like 5β-cholestane-3α,7α,12α-triol. The 25-hydroxylation pathway diverges at this trihydroxy intermediate, where instead of 26-hydroxylation, a putative 25-hydroxylase (yet to be definitively characterized in humans) introduces a hydroxyl group at C-25, forming cholestane-3,7,12,25-tetrol [3] [8].
This tetrol undergoes further oxidative steps, including side chain cleavage between C-24 and C-25, ultimately yielding cholic acid (3α,7α,12α-trihydroxy-5β-cholan-24-oic acid). Crucially, this pathway avoids the formation of the C26 intermediates characteristic of the classical route. Evidence for the physiological relevance of this pathway stems significantly from studies in cerebrotendinous xanthomatosis (CTX). CTX patients, deficient in CYP27A1 (the mitochondrial 26-hydroxylase), exhibit marked accumulation of cholestane-3,7,12,25-tetrol and its pentahydroxy derivative, 5β-cholestane-3α,7α,12α,24α,25-pentol, in bile and feces. This accumulation strongly indicates that when the classical 26-hydroxylation pathway is blocked, the 25-hydroxylation pathway becomes more prominent as a compensatory mechanism, albeit inefficient for normal bile acid production [3].
Table 2: Key Enzymatic Steps in the Biosynthesis and Metabolism of Cholestane-3,7,12,25-tetrol
Enzymatic Step | Enzyme (Putative) | Substrate | Product | Pathway Context |
---|---|---|---|---|
25-Hydroxylation | Unknown Microsomal P450 | 5β-Cholestane-3α,7α,12α-triol | Cholestane-3,7,12,25-tetrol | Alternative (25-Hydroxylation) Pathway |
24-Hydroxylation | Unknown Microsomal P450 | Cholestane-3,7,12,25-tetrol | 5β-Cholestane-3α,7α,12α,24ξ,25-pentol | Alternative Pathway |
Side Chain Cleavage | Bifunctional Enzyme Complex | 5β-Cholestane-3α,7α,12α,24ξ,25-pentol | Cholic Acid + Propionyl-CoA | Alternative Pathway |
Glucuronidation | UDP-Glucuronosyltransferase (UGT) | Cholestane-3,7,12,25-tetrol | Cholestane-3,7,12,25-tetrol-3-glucuronide | Detoxification/Excretion [4] |
Sulfation | Sulfotransferase (SULT) | Cholestane-3,7,12,25-tetrol | Cholestane-3,7,12,25-tetrol sulfate | Detoxification/Excretion [2] |
Synthetic chemistry has been instrumental in elucidating this pathway. The development of high-yield syntheses for cholestane-3,7,12,25-tetrol and its pentahydroxy derivatives was explicitly motivated by the need for authentic standards to study the "hypothetical" 25-hydroxylation pathway [8]. These syntheses overcame previous limitations in yield and purity, particularly avoiding contamination by the undesired 25,26-pentol isomer. The availability of these pure compounds enabled definitive identification in biological samples and facilitated in vivo and in vitro metabolic tracing studies [3] [8]. While cholestane-3,7,12,25-tetrol is a minor intermediate in healthy individuals, its pathophysiological significance is underscored by its dramatic accumulation in CTX and, to a lesser extent, in conditions like cholestasis [5] [7]. Furthermore, its role extends beyond precursor functions, as it acts as a signaling molecule by activating TGR5, potentially influencing metabolic homeostasis [6].
CAS No.: 76663-30-4
CAS No.: 12063-10-4
CAS No.:
CAS No.: 31063-73-7
CAS No.: 1526817-78-6
CAS No.: 37305-51-4